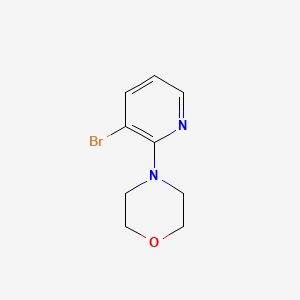

4-(3-溴吡啶-2-基)吗啉

描述

The compound "4-(3-Bromopyridin-2-yl)morpholine" is a brominated heterocyclic molecule that features a morpholine ring, a common structural motif in medicinal chemistry due to its versatility and favorable pharmacokinetic properties. The bromopyridinyl group attached to the morpholine ring suggests potential reactivity for further chemical modifications, which could be useful in the development of pharmaceuticals or other biologically active compounds.

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds has been reported using various methods. For instance, the Buchwald–Hartwig amination has been employed to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, starting from bromo-quinoline precursors and heteroarylamines such as morpholine, yielding products at 60–88% . Another synthesis approach involves the reaction of brominated butadiene derivatives with morpholine, leading to the formation of complex brominated structures . These methods highlight the versatility of brominated intermediates in constructing morpholine-containing compounds.

Molecular Structure Analysis

The molecular structure of brominated morpholine derivatives can be quite complex. For example, a related compound with a morpholine ring and multiple halogen substituents has been crystallized and analyzed by X-ray single crystal determination, revealing a chair conformation of the morpholine ring and specific angular relationships between the morpholine and other structural moieties . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms, which is important for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Brominated morpholine derivatives can participate in various chemical reactions due to the presence of the reactive bromine atom. The bromine can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups. Additionally, the presence of the morpholine ring can facilitate interactions with biological molecules, such as DNA, through π-stacking or hydrogen-bonding interactions, as observed with morpholinyl-substituted quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated morpholine derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's polarity, solubility, and thermal stability. The thermal behavior of such compounds can be studied using techniques like TGA, as demonstrated in the analysis of copper(II) and oxido-vanadium(IV) complexes of a brominated phenol derivative . These properties are essential for the practical application of the compounds in chemical synthesis and pharmaceutical development.

科学研究应用

激酶抑制和癌症研究

与4-(3-溴吡啶-2-基)吗啉相关的4-(嘧啶-4-基)吗啉已被确定为 PI3K 和 PIKKs 抑制中的关键药效团,在癌症研究中至关重要。它们的吗啉组分形成了必要的氢键,并赋予了激酶抑制的选择性。该研究探讨了 mTORC1 和 mTORC2 的有效双重抑制剂的开发,这在癌症治疗策略中具有重要意义 (Hobbs et al., 2019)。

抗菌合成

吗啉的衍生物 2-(1-甲基-1,2,5,6-四氢吡啶-3-基)吗啉已被合成,用于开发包括槟榔碱衍生物在内的强效抗菌剂。这种合成对于创造有效的抗微生物感染化合物至关重要 (Kumar et al., 2007)。

生物活性化合物的中间体

吗啉衍生物是合成各种生物活性化合物的重要中间体。这些中间体在小分子抗癌药物的开发中起着关键作用。该研究重点介绍了合成一种吗啉衍生物,该衍生物已被用于开发具有潜在生物活性的几种化合物 (Wang et al., 2016)。

生物化学中的邻苯二酚氧化酶模型

吗啉衍生物已被合成用于模拟第3型铜蛋白的活性位点。这些研究提供了有关配体中杂原子对邻苯二酚酶活性的影响的见解,这对于理解酶促过程至关重要 (Merkel et al., 2005)。

光物理和生物分子结合研究

合成的吗啉衍生物已被研究其光物理性质和生物分子结合能力。这项研究有助于开发具有潜在应用于成像和靶向治疗等领域的化合物 (Bonacorso et al., 2018)。

安全和危害

作用机制

Target of Action

The primary target of 4-(3-Bromopyridin-2-yl)morpholine is the Carbonic Anhydrase II (CA-II) enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Mode of Action

4-(3-Bromopyridin-2-yl)morpholine interacts with the CA-II enzyme by attaching to its binding site and blocking its action . This interaction results in the inhibition of the enzyme, thereby affecting its function in the various processes it is involved in .

Biochemical Pathways

The inhibition of the CA-II enzyme by 4-(3-Bromopyridin-2-yl)morpholine affects several biochemical pathways. These include the pathways involved in respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance . The downstream effects of this inhibition are changes in these processes, which can have various physiological effects.

Pharmacokinetics

It is suggested that morpholine-based thiazoles can be strategically modified to improve their binding affinity, selectivity, and pharmacokinetics .

Result of Action

The result of the action of 4-(3-Bromopyridin-2-yl)morpholine is the inhibition of the CA-II enzyme. This leads to changes in the processes that the enzyme is involved in, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Action Environment

The action, efficacy, and stability of 4-(3-Bromopyridin-2-yl)morpholine can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Additionally, the formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

属性

IUPAC Name |

4-(3-bromopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRTVUQBSODXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585975 | |

| Record name | 4-(3-Bromopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromopyridin-2-yl)morpholine | |

CAS RN |

54231-38-8 | |

| Record name | 4-(3-Bromo-2-pyridinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

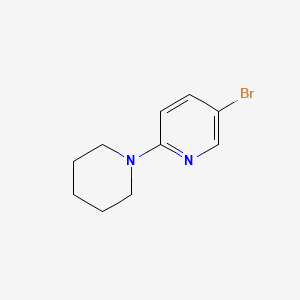

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

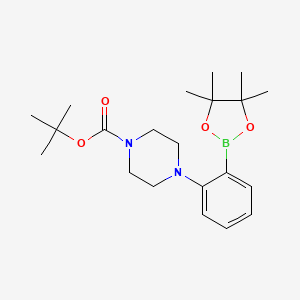

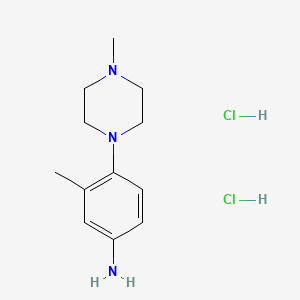

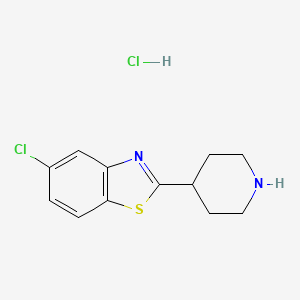

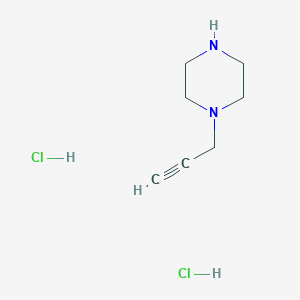

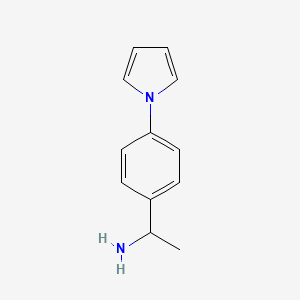

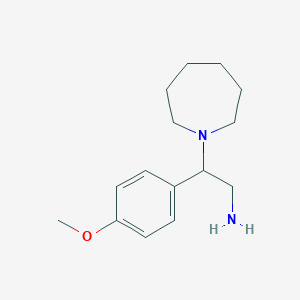

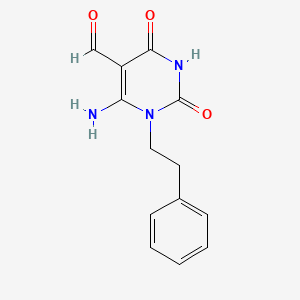

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)